molecular formula C8H15O5P B3049895 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate CAS No. 22432-83-3

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate

Cat. No. B3049895
CAS RN: 22432-83-3
M. Wt: 222.18 g/mol
InChI Key: QOOHUWULLQCUGG-UHFFFAOYSA-N
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Description

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate, also known as DMPEA, is a chemical compound that has garnered attention for its potential applications in scientific research. DMPEA is a phosphoramidate ester that has a unique structure and properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate acts as a nucleophile in reactions with electrophiles, such as alkyl halides and ketones. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism of action is useful in the synthesis of various phosphoramidate derivatives.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity in animal studies. It is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.

Advantages and Limitations for Lab Experiments

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It also has a unique structure and reactivity that make it a valuable tool for studying various biological processes.
However, this compound also has some limitations. It is moderately toxic and should be handled with care. Moreover, its use in biological systems may be limited due to its inhibitory effects on acetylcholinesterase activity.

Future Directions

There are several future directions for research involving 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate. One potential application is in the synthesis of novel phosphoramidate derivatives for use as potential drugs or biocides. Another direction is in the study of the hydrolysis of phosphoramidate esters, which has important implications for the degradation of organophosphorus compounds in the environment. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential use as a tool for studying various biological processes.

Scientific Research Applications

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate has been used in various scientific studies as a reagent for the synthesis of phosphoramidate derivatives. It has also been used as a precursor for the synthesis of organophosphorus compounds that have potential applications as pesticides and herbicides. Moreover, this compound has been used as a model compound for studying the hydrolysis of phosphoramidate esters in aqueous solutions.

properties

IUPAC Name

2-dimethoxyphosphorylethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O5P/c1-7(2)8(9)13-5-6-14(10,11-3)12-4/h1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOHUWULLQCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573932
Record name 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22432-83-3
Record name 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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